cis-Decahydro-1-naphthol

説明

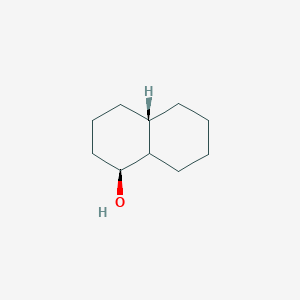

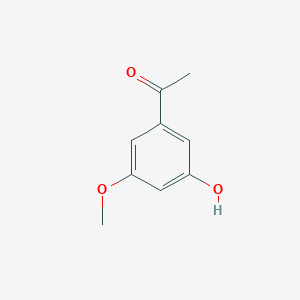

Cis-Decahydro-1-naphthol (DHN) is a chemical compound with the molecular formula C10H18O . It has been used in the solid-phase microextraction (SPME) and membrane-assisted solvent extraction (MASE) method for the detection of 2-methylisoborneol and geosmin in aqueous samples .

Molecular Structure Analysis

The molecular structure of cis-Decahydro-1-naphthol consists of 10 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The OH group of cis-1-naphthol points approximately 6° out of plane, which is consistent with the inertial defect data of cis- and trans-1-naphthol . The non-planarity of cis-1-naphthol is a result of a close-contact H-atom – H-atom interaction .Physical And Chemical Properties Analysis

The molecular weight of cis-Decahydro-1-naphthol is 154.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The exact mass is 154.135765193 g/mol . The topological polar surface area is 20.2 Ų .科学的研究の応用

A study investigated methods to introduce glycerol and dihydroxycarboxylic side chains into the molecules of cis- and trans-decahydro-1-naphthols. This research isolated six stereoisomers of cis- and trans-1-(decahydro-1-hydroxy-1-naphthyl)-1,2-ethanediols and other isomeric compounds, providing insights into the chemical versatility of cis-Decahydro-1-naphthol derivatives (Nazarov, Aleksandrova, & Akhrem, 1958).

Enantioselective Oxidative Biaryl Coupling Reactions

Chiral 1,5-diaza-cis-decalins, closely related to cis-Decahydro-1-naphthol, have been utilized as ligands in enantioselective oxidative biaryl coupling reactions. These reactions, which involve substituted 2-naphthol derivatives, highlight the potential of cis-Decahydro-1-naphthol derivatives in asymmetric synthesis and catalysis (Li, Yang, & Kozlowski, 2001).

Synthesis and Enzymatic Inhibition Studies

Research on cis-Decahydro-1-naphthol derivatives also includes the synthesis of specific isomers, such as decahydro-2-naphthyl-N-n-butylcarbamates, and their use in studying enzymatic inhibition. These compounds have been used to investigate the inhibition potency of Pseudomonas lipase, demonstrating the biological relevance of cis-Decahydro-1-naphthol derivatives in enzymology (Lin, Shen, & Lin, 2011).

Stereo-Specific Enzyme Inhibition

Enantiomers of cis,cis-Decahydro-2-naphthyl-N-n-butylcarbamate have shown stereo-specific inhibition of acetylcholinesterase and butyrylcholinesterase. This research contributes to understanding the stereochemistry of enzyme inhibitors and the potential of cis-Decahydro-1-naphthol derivatives in this field (Lin, Yeh, Chen, & Lin, 2011).

Mechanistic Study in Oxidative Biaryl Coupling

In another study, the mechanisms underlying the use of copper(I) and copper(II) 1,5-diaza-cis-decalin complexes in aerobic oxidative coupling were explored. This research enhances the understanding of the role of cis-Decahydro-1-naphthol derivatives in catalysis and their interactions in complex chemical processes (Hewgley, Stahl, & Kozlowski, 2008).

作用機序

将来の方向性

Cis-Decahydro-1-naphthol has been used in the solid-phase microextraction (SPME) and membrane-assisted solvent extraction (MASE) method for the detection of 2-methylisoborneol and geosmin in aqueous samples . This suggests potential future applications in the field of analytical chemistry, particularly in the detection and analysis of certain compounds in aqueous samples.

特性

IUPAC Name |

(1S,4aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h8-11H,1-7H2/t8-,9?,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZOISQLWLWLEW-SMILAEQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCCC2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2[C@@H](C1)CCC[C@@H]2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40957569 | |

| Record name | Decahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,4aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-ol | |

CAS RN |

36159-47-4 | |

| Record name | Decahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3131900.png)

![3-Ethoxy-5-iodo-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B3131952.png)